molecular formula C₂₃H₂₄N₄O₄ B1663499 1H-Indole-2-carboxamide, 5-(2-(dimethylamino)ethoxy)-N-(3-(4-((hydroxyamino)carbonyl)phenyl)-2-propynyl)- CAS No. 847460-34-8

1H-Indole-2-carboxamide, 5-(2-(dimethylamino)ethoxy)-N-(3-(4-((hydroxyamino)carbonyl)phenyl)-2-propynyl)-

Cat. No. B1663499
M. Wt: 420.5 g/mol
InChI Key: OHUCIUMMEAYVKS-UHFFFAOYSA-N
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Description

The compound is a 1H-indole-2-carboxamide derivative . It has been identified as a potent modulator of Nur77, a protein involved in the regulation of several cellular processes . The compound has shown high affinity, selectivity, and activity for CB2 receptors . It has potential therapeutic applications in treating diseases such as multiple sclerosis, autoimmune diseases, osteoporosis, arthralgia, inflammatory pain, and neurodegenerative diseases .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with a hydrolysis reaction of a compound of a certain formula with sodium hydroxide to synthesize another compound. This compound then undergoes an amidation reaction to form a new compound. This compound is then subjected to a nucleophilic substitution reaction with a halogenated compound to form another compound. This compound then undergoes an electrophilic substitution reaction with a selectfluor to synthesize another compound. Finally, this compound and the halogenated compound are subjected to a nucleophilic substitution reaction to synthesize the final compound .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

1H-Indole-2-carboxamides, including variants similar to the specified compound, are studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds demonstrate significant binding affinity and cooperativity, impacting the modulation of CB1. Such modulation has implications in neurological and pharmacological research (Khurana et al., 2014).

Spectroscopic Studies

Substituted 3H-indole molecules, which share structural similarities with the specified compound, have been explored through UV absorption and steady state fluorescence spectroscopy. These studies contribute to a deeper understanding of the spectral characteristics of indole derivatives, relevant in various scientific fields (Sarpal et al., 1993).

Pharmacological Activities

Some indole derivatives demonstrate various pharmacological activities, including anti-inflammatory and analgesic effects. The specific structure and substitution patterns on the indole ring significantly influence these biological activities, making these compounds relevant in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).

Development of Dynamin GTPase Inhibitors

Indole-based compounds, particularly those with a dimethylamino-propyl moiety, have been investigated for their role as inhibitors of dynamin GTPase. This research contributes to understanding the modulation of cellular endocytosis, with potential therapeutic applications (Gordon et al., 2013).

Synthesis and Structural Analysis

Research in the field of synthetic chemistry often involves the synthesis and structural elucidation of indole derivatives, including X-ray crystallographic analysis. Such studies are essential for developing new materials and pharmaceuticals (Al-Ostoot et al., 2019).

Organocatalyst Applications

Indole carboxamides have been studied for their efficiency as hydrogen-bonding organocatalysts in polymerization reactions, such as in the ring-opening polymerization of l-lactide. This research has implications in materials science and polymer chemistry (Koeller et al., 2009).

properties

IUPAC Name

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCIUMMEAYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxamide, 5-(2-(dimethylamino)ethoxy)-N-(3-(4-((hydroxyamino)carbonyl)phenyl)-2-propynyl)-

CAS RN

847460-34-8
Record name CRA-026440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRA-026440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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